molecular formula C17H23N3O2 B2954618 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide CAS No. 2034194-60-8

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

Cat. No.: B2954618
CAS No.: 2034194-60-8
M. Wt: 301.39
InChI Key: MCARAUBAFCRJLT-NJIVVBIYSA-N
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a synthetic small molecule compound characterized by its distinct molecular architecture. It features a cyclohexyl scaffold in a specific (1r,4r) trans-configuration, which is known to provide a rigid and spatially defined orientation crucial for precise interactions with biological targets . This central scaffold is substituted with a pyrazine ring, a nitrogen-rich heterocycle common in medicinal chemistry, and a cyclohex-3-enecarboxamide moiety. Compounds with pyrazine and specific carboxamide groups are actively investigated in various scientific fields, including as potential antitubercular agents and kinase inhibitors . The mechanism of action for research compounds in this class often involves targeted binding to enzymatic pockets or receptors, potentially modulating pathways such as those involved in cell proliferation. For instance, structurally similar molecules featuring the (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl group have been studied for their cytotoxic effects and ability to induce apoptosis in cancer cell lines . As a research chemical, this product is supplied for in vitro applications only. It is strictly for research use by qualified scientists and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-17(13-4-2-1-3-5-13)20-14-6-8-15(9-7-14)22-16-12-18-10-11-19-16/h1-2,10-15H,3-9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCARAUBAFCRJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : To synthesize this compound, one may start with pyrazine-2-ol, reacting it with an appropriate cyclohexyl halide under basic conditions to form the ether linkage. This intermediate can then undergo amide bond formation with cyclohex-3-enecarboxylic acid or its derivatives. Reaction conditions typically involve the use of coupling agents such as EDCI (ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: : Scaling up for industrial production necessitates optimized conditions ensuring high yield and purity. Utilizing continuous flow reactors and employing green chemistry principles can enhance the efficiency and sustainability of the process. Robust purification techniques like recrystallization or column chromatography would be essential.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It might undergo oxidation at the cyclohexene ring to form epoxides or other oxidized derivatives.

  • Reduction: : The cyclohexene ring can be hydrogenated to form a more saturated derivative.

  • Substitution: : Various substitutions could occur on the pyrazine ring using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents such as m-CPBA (meta-Chloroperoxybenzoic acid).

  • Reducing agents like H2/Pd-C (hydrogenation with palladium on carbon).

  • Halogenating reagents for substitution reactions.

Major Products: : Products from these reactions can include epoxides, saturated amides, and halogenated pyrazine derivatives, each with potentially distinct biological activities.

Scientific Research Applications

Chemistry: : It can be a valuable intermediate in organic synthesis, providing pathways to more complex molecules.

Biology: : Its structural features may enable it to interact with various biological targets, suggesting potential as a lead compound in drug discovery.

Medicine: : Could exhibit pharmacological activities such as anti-inflammatory or antimicrobial effects, depending on its interaction with biological molecules.

Industry: : Might be used in the synthesis of specialty chemicals or as a building block in the production of advanced materials.

Mechanism of Action

Molecular Targets and Pathways: : The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide exerts its effects likely involves binding to specific proteins or enzymes. The pyrazine ring, known for its electron-rich nature, may enable interactions with DNA or various enzymes, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

Table 1: Key Molecular Properties of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Available Physical Data
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide (Target) C17H22N3O2* ~305.4* Cyclohexene carboxamide, pyrazin-2-yloxy Inferred from analogs
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)thiophene-3-carboxamide C15H17N3O2S 303.4 Thiophene-3-carboxamide No density/boiling point data
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)morpholine-4-carboxamide C15H22N4O3 306.36 Morpholine-4-carboxamide No melting/flash point data
5,7-Dimethyl-N-((1r,4r)-4-(pentyloxy)cyclohexyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide C20H30N4O2 358.48 Pyrazolo-pyrimidine, pentyloxy chain CAS: 1919820-28-2
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide C17H24N4O 300.4 Piperidine-pyrimidine, methylene linker No MSDS or solubility data

*The target compound’s molecular formula and weight are inferred based on structural analogs.

Detailed Comparative Analysis

Core Scaffold and Substituent Effects
  • Target vs. The thiophene analog (303.4 g/mol) is slightly lighter than the target (~305.4 g/mol) due to sulfur’s atomic weight offsetting the smaller carbon framework.
  • Target vs. Morpholine-4-carboxamide Analog :
    The morpholine substituent increases polarity and hydrogen-bonding capacity compared to the cyclohexene group, likely improving aqueous solubility. However, this may reduce membrane permeability. The morpholine analog has a higher molecular weight (306.36 g/mol) due to additional nitrogen and oxygen atoms.

  • Target vs. Pyrazolo-pyrimidine Analog :
    The pentyloxy chain and pyrazolo-pyrimidine core in ’s compound significantly increase molecular weight (358.48 g/mol) and lipophilicity, suggesting divergent pharmacokinetic profiles compared to the target.

  • Target vs. Piperidine-pyrimidine Analog :
    The piperidine-pyrimidine group introduces basicity and a flexible linker, which may alter binding kinetics in enzyme inhibition. Despite similar molecular weights (~300–305 g/mol), the spatial arrangement of substituents differs markedly.

Inferred Physicochemical Properties
  • Hydrophobicity : Cyclohexene and pyrazine in the target compound likely confer moderate lipophilicity, intermediate between the thiophene (more polar due to sulfur) and pentyloxy-pyrazolo-pyrimidine (highly lipophilic) analogs.
  • Solubility : The absence of polar groups (e.g., morpholine) in the target suggests lower aqueous solubility compared to the morpholine-4-carboxamide analog .

Research Implications and Limitations

The structural comparisons highlight:

  • Bioactivity : Pyrazine and pyrimidine motifs are common in kinase inhibitors; substituent variations could modulate target selectivity .
  • Synthetic Feasibility : The trans-cyclohexyl scaffold may impose stereochemical challenges during synthesis, as seen in analogs requiring specific coupling strategies .

Biological Activity

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl backbone with a pyrazin-2-yloxy substituent and a carboxamide functional group. Its molecular formula is C19H23N3O3C_{19}H_{23}N_{3}O_{3}, with a molecular weight of approximately 341.41 g/mol. The presence of these functional groups suggests possible interactions with various biological targets.

Key Structural Features

FeatureDescription
Cyclohexyl RingProvides hydrophobic interactions
Pyrazin-2-yloxy GroupMay enhance receptor binding
Carboxamide FunctionalityPotential for hydrogen bonding with biological targets

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly as a modulator of specific receptors or enzymes involved in physiological processes.

The compound is believed to interact with various biological pathways, potentially affecting:

  • Enzyme Inhibition : May inhibit specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : Could act as a ligand for certain receptors, impacting cell signaling.

Potential Applications

This compound has potential applications in:

  • Drug Development : As a candidate for therapeutic agents targeting specific diseases.
  • Research Tools : For studying biological mechanisms and pathways.

In Vivo Studies

Research has indicated that compounds similar in structure to this compound can exhibit notable effects on animal models. For instance:

  • Food Intake Regulation : Some related compounds have shown promise in reducing food intake in rodent models, suggesting potential applications in obesity treatment.
  • Erectile Function Enhancement : Certain analogs have been linked to improved erectile function in animal studies, indicating possible therapeutic avenues for sexual health.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-acetamido-N-(cyclohexyl)acetamideLacks pyrazinyl groupSimpler structure may lead to different activity
N-(4-pyrazinyl)acetamideLacks cyclohexyl groupMay exhibit different solubility and stability
2-hydroxyethyl [(1R,2S,5R)-5-methyl-cyclohexane]Contains cyclohexaneDifferent application potential due to distinct properties

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Cyclohexyl Intermediate : Starting from cyclohexane derivatives through halogenation or hydroxylation.
  • Attachment of Pyrazine Moiety : Utilizing nucleophilic substitution reactions.
  • Carboxamide Formation : Finalizing the synthesis through coupling reactions.

Optimization of reaction conditions is crucial for maximizing yield and purity while minimizing byproducts.

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